molecular formula C8H16N2O3 B073448 Glycyl-dl-norleucine CAS No. 1504-41-2

Glycyl-dl-norleucine

Katalognummer B073448
CAS-Nummer: 1504-41-2
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: XVUIZOUTLADVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-DL-norleucine is a dipeptide with the molecular formula C8H16N2O3 . It is an amino acid analog of leucine . The molecular weight of Glycyl-DL-norleucine is 188.22 g/mol .


Molecular Structure Analysis

The IUPAC name for Glycyl-DL-norleucine is 2-[(2-aminoacetyl)amino]hexanoic acid . The InChI representation is InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CCCCC(C(=O)O)NC(=O)CN .


Physical And Chemical Properties Analysis

Glycyl-DL-norleucine has a molecular weight of 188.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 188.11609238 g/mol . The topological polar surface area is 92.4 Ų . The compound has a heavy atom count of 13 .

Wissenschaftliche Forschungsanwendungen

  • Protease Interaction and Fluorescence Studies :

    • GN, when in the presence of cupric ions, partially quenched the protein fluorescence of acid protease from Cladosporium sp., suggesting an interaction between the enzyme and GN. This interaction is pH-dependent and provides insights into enzyme inhibition and protein complex formation (Kanazawa, 1978).
  • Metabolism and Distribution :

    • A study comparing the metabolism of various leucine isotopes, including DL-norleucine, found that norleucine and norvaline exhibit different metabolic pathways compared to leucine. These findings are crucial for understanding amino acid metabolism and its implications for human health (Ul Hassan & Greenberg, 1952).
  • Structural Analysis :

    • The structure of glycyl-DL-leucine, which includes the DL-norleucine moiety, was determined at 120 K by X-ray diffraction, revealing intricate hydrogen-bond patterns and providing a deeper understanding of peptide structures (Bombicz et al., 2000).
  • Pharmaceutical Applications :

    • DL-Norleucine was found to markedly stimulate the synthesis of cephalosporin C, an important antibiotic, in a specific Cephalosporium strain. This suggests the potential use of DL-norleucine in enhancing antibiotic production, which is significant for pharmaceutical applications (Drew & Demain, 1973).
  • Enzyme Activity and Inhibition :

    • The inhibitory activity of various amino acid-derived azolides, including those derived from DL-norleucine methyl ester, was investigated toward human leukocyte and porcine pancreatic elastase. The findings suggest that such compounds can serve as selective inhibitors of serine proteases, which is relevant for developing new therapeutic agents (Groutas et al., 1985).

Safety And Hazards

The safety data sheet for DL-Norleucine, a related compound, suggests that in case of skin contact, one should wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, one should remove to fresh air . If swallowed, one should drink plenty of water and consult a doctor immediately .

Zukünftige Richtungen

Glycyl-DL-norleucine is a copper complex that has shown to inhibit the replication of viruses in vitro . It has also been shown to cause protease activity and can be used as a dietary supplement . These findings suggest potential future directions for the use of Glycyl-DL-norleucine in antiviral therapies and dietary supplementation.

Eigenschaften

IUPAC Name

2-[(2-aminoacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUIZOUTLADVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-dl-norleucine

CAS RN

19257-04-6, 1504-41-2
Record name NSC333490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1504-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-dl-norleucine
Reactant of Route 2
Reactant of Route 2
Glycyl-dl-norleucine
Reactant of Route 3
Reactant of Route 3
Glycyl-dl-norleucine
Reactant of Route 4
Reactant of Route 4
Glycyl-dl-norleucine
Reactant of Route 5
Reactant of Route 5
Glycyl-dl-norleucine
Reactant of Route 6
Reactant of Route 6
Glycyl-dl-norleucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.